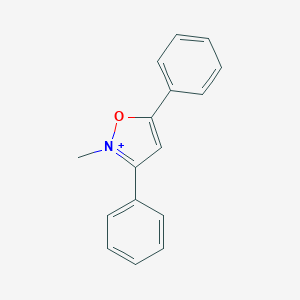

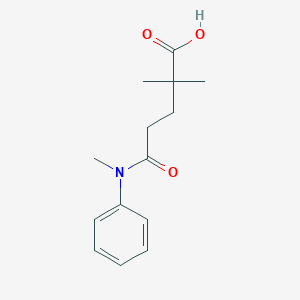

![molecular formula C16H14N2O2S B493823 [2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 313240-26-5](/img/structure/B493823.png)

[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” is a specialty product for proteomics research . It is also known as S-Benzylthioglycolic acid .

Molecular Structure Analysis

The co-crystallization of (benzylthio)acetic acid with L-proline (L-PRO), D-proline (D-PRO), DL-proline (DL-PRO), isonicotinamide (INA) and tryptamine (TPA) led to the formation of five novel crystalline compounds . Further molecular docking analysis revealed that K-10 had a stronger binding ability with TIR1 than NAA .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that synthetic errors during chemical synthesis can be quantified and suppressed by non-canonical nucleosides .Scientific Research Applications

Fascinating Variability in Chemistry and Properties

A review by Boča, Jameson, and Linert (2011) highlights the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes, emphasizing their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This work suggests potential interest points for further investigation of unknown analogues, which could include derivatives such as “[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” (Boča, Jameson, & Linert, 2011).

Biological Activities of Thiazole- and Benzimidazole-fused Derivatives

Hsu, Hu, and Liu (2005) discuss the synthesis and biological evaluation of condensed benzimidazoles, indicating their significant biological activities such as antihypertensive, diuretic, and good herbicidal properties. This indicates the potential of benzimidazole derivatives in various scientific applications beyond pharmaceuticals, potentially encompassing “this compound” (Hsu, Hu, & Liu, 2005).

DNA Binding and Fluorescent Staining

Issar and Kakkar (2013) review Hoechst 33258, a benzimidazole derivative known for binding to the minor groove of DNA, suggesting the use of benzimidazole derivatives in fluorescent DNA staining and as potential radioprotectors and topoisomerase inhibitors. This aspect could relate to the structural and functional applications of similar compounds, including “this compound” (Issar & Kakkar, 2013).

Mechanism of Action in Fungicides

Davidse (1986) provides an overview of benzimidazole fungicides, detailing their mode of action as specific inhibitors of microtubule assembly. This research highlights the agricultural and veterinary applications of benzimidazole derivatives, which could extend to the study of “this compound” in similar contexts (Davidse, 1986).

Synthesis and SAR of Benzimidazole Derivatives

Yadav and Ganguly (2015) discuss the structure-activity relationship (SAR) of benzimidazole derivatives for different biological activities, emphasizing the significance of structural substitutions around the benzimidazole nucleus. This review could inform the design and application of specific derivatives, such as “this compound,” in various biological and pharmacological research areas (Yadav & Ganguly, 2015).

Mechanism of Action

- The primary target of “[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” is not explicitly mentioned in the available literature. However, we know that it was synthesized and evaluated as an in vitro inhibitor of Mycobacterium tuberculosis (Mtb) growth .

Target of Action

Result of Action

properties

IUPAC Name |

2-(2-benzylsulfanylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15(20)10-18-14-9-5-4-8-13(14)17-16(18)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSJYQOUPBHILP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

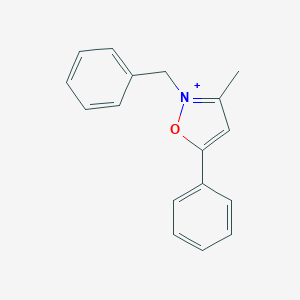

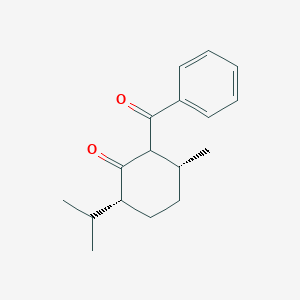

![1-[1,1'-Biphenyl]-4-yl-2-methoxyethanone](/img/structure/B493740.png)

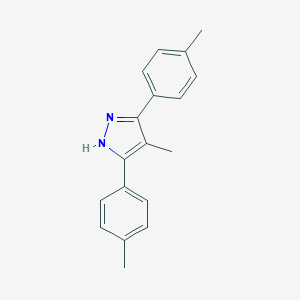

![4-isopropyl-2-[1-(4-isopropyl-7-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-1-methylethyl]-7-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493751.png)

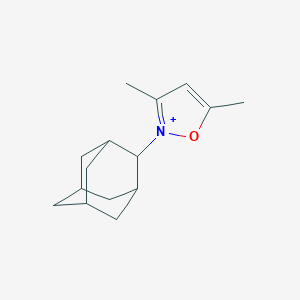

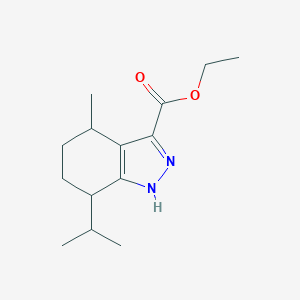

![1,10,10-Trimethyl-3,4-diazatricyclo[5.2.1.0~2,6~]deca-2(6),3-diene](/img/structure/B493755.png)

![7-isopropyl-1-[(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493756.png)

![1-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493758.png)

![3-(4-Methylphenyl)-1-[[3-(4-methylphenyl)pyrazol-1-yl]methyl]pyrazole](/img/structure/B493762.png)